2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID is a complex organic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring . The sulfonylation of the benzimidazole is achieved using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides , while reduction of the sulfonyl group can yield the corresponding sulfide .
Scientific Research Applications
2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules . These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure but differ in their substituents.
Sulfonyl-containing compounds: Compounds such as sulfonylureas and sulfonamides also contain the sulfonyl group but have different core structures.
Uniqueness
2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID is unique due to the combination of the benzimidazole core and the sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O5S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H15N3O5S/c1-18-13-8-7-10(9-14(13)19(2)16(18)22)25(23,24)17-12-6-4-3-5-11(12)15(20)21/h3-9,17H,1-2H3,(H,20,21) |
InChI Key |
DWUQABVMCPTQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O)N(C1=O)C |
solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.